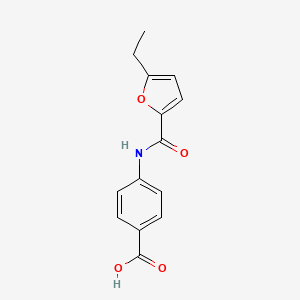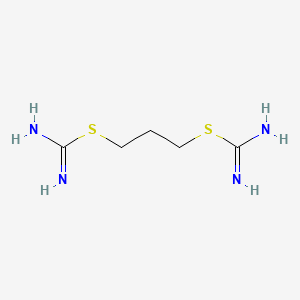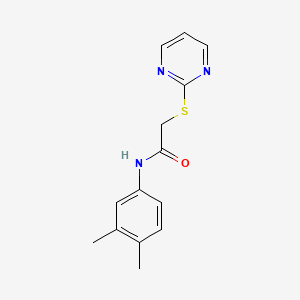![molecular formula C16H22N4O2S B5723379 [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B5723379.png)
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the formation of the thieno[2,3-b]pyridine core followed by functionalization with amino, methoxymethyl, and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl and methyl groups.
- Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
- Substitution: The amino group is nucleophilic and can participate in substitution reactions with electrophiles such as acyl chlorides or alkyl halides .
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
- Substitution: Reagents like acyl chlorides or alkyl halides are used under basic conditions .
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various acylated or alkylated products .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the synthesis of polymers or as a precursor in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to bind to specific sites on these targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds::
- [3-Amino-4-(methoxymethyl)-6-methyl-2-thieno[2,3-b]pyridinyl]-(4-phenyl-1-piperazinyl)methanone
- 3-Amino-4-methylthieno-2-methylpyridine derivatives
Uniqueness: The uniqueness of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone lies in its specific functional groups and their arrangement. This structure provides distinct chemical and biological properties that can be leveraged in various applications, setting it apart from similar compounds .
Properties
IUPAC Name |
[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-10-8-11(9-22-3)12-13(17)14(23-15(12)18-10)16(21)20-6-4-19(2)5-7-20/h8H,4-7,9,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRONOTBRYXTAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N3CCN(CC3)C)N)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate](/img/structure/B5723303.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5723312.png)

![ETHYL 5-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5723329.png)
![[5-(2-Bromo-4-methylphenyl)furan-2-yl]methanol](/img/structure/B5723342.png)
![N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE](/img/structure/B5723355.png)
![Methyl 5-[(2-methoxy-4-propanoylphenoxy)methyl]furan-2-carboxylate](/img/structure/B5723361.png)
![9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5723362.png)

![ETHYL 2-[(3-ETHYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B5723371.png)

![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
